TRPM8 Antagonism: 7-BT Is 13.5-Fold Weaker Than 5-BT, Offering a Cleaner Background for SERT-Focused Studies
In a head-to-head study by DeFalco et al. (2010) testing commercially available tryptamine derivatives for TRPM8 antagonism, 7-benzyloxytryptamine (7-BT) exhibited an IC₅₀ of 8,930 nM at human TRPM8 expressed in HEK293 cells, compared to 5-benzyloxytryptamine (5-BT) with an IC₅₀ of 660 nM and 5-methoxytryptamine with an IC₅₀ of 11,600 nM in the same assay system [1]. This represents a 13.5-fold weaker TRPM8 antagonism for 7-BT relative to 5-BT. The study explicitly noted that related tryptamine derivatives showed diminished or no antagonist activity at TRPM8 compared to 5-BT [2].
| Evidence Dimension | TRPM8 ion-channel antagonist potency (IC₅₀ for inhibition of menthol/WS5-induced calcium influx) |
|---|---|
| Target Compound Data | IC₅₀ = 8,930 nM (human TRPM8 expressed in HEK293 cells) |
| Comparator Or Baseline | 5-Benzyloxytryptamine (5-BT): IC₅₀ = 660 nM; 5-Methoxytryptamine: IC₅₀ = 11,600 nM |
| Quantified Difference | 7-BT is 13.5-fold less potent than 5-BT; 1.3-fold more potent than 5-methoxytryptamine |
| Conditions | Human TRPM8 expressed in HEK293 cells; antagonist activity assessed by inhibition of WS5-induced calcium influx (10 min incubation); data curated in Therapeutic Target Database (TTD) from DeFalco et al., Bioorg. Med. Chem. Lett. 2010 |
Why This Matters
For researchers studying serotonergic mechanisms where TRPM8 co-modulation is a potential confound, 7-BT provides over an order of magnitude greater selectivity window against TRPM8 compared to 5-BT, reducing off-target ion channel effects in cellular and in vivo assays.
- [1] Therapeutic Target Database (TTD). Target Validation Details for TRPM8 (T41955). Drug potency data: 2-(7-(benzyloxy)-1H-indol-3-yl)ethanamine IC₅₀ = 8930 nM; 5-Benzyloxytryptamine IC₅₀ = 660 nM; 5-Methoxytryptamine IC₅₀ = 11600 nM. Source reference: DeFalco, J. et al. Bioorg. Med. Chem. Lett. 2010, 20, 7076–7079. https://idrblab.net/ttd/data/target-validation/details/t41955. View Source
- [2] DeFalco, J.; Steiger, D.; Dourado, M.; Emerling, D.; Duncton, M.A.J. 5-Benzyloxytryptamine as an Antagonist of TRPM8. Bioorg. Med. Chem. Lett. 2010, 20 (23), 7076–7079. DOI: 10.1016/j.bmcl.2010.09.099. PMID: 20965726. View Source
